molecular formula C19H21ClN2O2 B2439300 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954045-91-1

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2439300
CAS No.: 954045-91-1
M. Wt: 344.84
InChI Key: JLCBKGLSAKHXNR-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. Its molecular structure integrates a 2-chlorobenzamide group linked to a 2-phenylmorpholine moiety via an ethyl chain. This specific architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel small molecule inhibitors . Compounds featuring morpholine rings and benzamide structures are frequently investigated for their potential biological activities and their ability to interact with various enzymatic systems . Researchers utilize this chemical as a key intermediate or building block in the development of potential inhibitors for specific molecular targets. One prominent area of application is in the structure-guided modification of benzamide compounds to create selective inhibitors for enzymes such as N-myristoyltransferase, which is a target in infectious disease research . The synthetic route for related structures often involves catalytic condensation reactions in polar aprotic solvents, aiming for high purity and yield . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-9-5-4-8-16(17)19(23)21-10-11-22-12-13-24-18(14-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCBKGLSAKHXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce benzoic acid derivatives and amines.

Scientific Research Applications

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to the presence of the phenylmorpholino moiety, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to specific targets and its overall pharmacokinetic profile.

Biological Activity

2-Chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article compiles research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

The biological activity of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The compound may inhibit enzymatic activity, leading to alterations in signaling pathways that promote cell survival and proliferation.

Anticancer Activity

Research indicates that 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide exhibits significant anticancer properties. It has been studied against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)0.79
A549 (Lung Cancer)0.12
HeLa (Cervical Cancer)0.76

The compound's cytotoxic effects were found to be dose-dependent, with lower IC50 values indicating higher potency against certain cancer types.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity. It is believed to modulate inflammatory responses through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
2-Chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide7085

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide on MCF-7 cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, which are critical for apoptosis .
  • Inflammatory Response Modulation : Research focusing on inflammatory models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential role in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including coupling of morpholine derivatives with chlorobenzamide precursors. Key steps involve:
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the morpholine-ethylamine moiety to the 2-chlorobenzoyl chloride .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, with mobile phases optimized using acetonitrile/water gradients .
  • Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to enhance yield and reduce side products .

Table 1 : Comparative Synthesis Conditions

StepSolventTemperature (°C)Yield (%)Reference
Amide CouplingDMF5065
Morpholine AlkylationTHF2572

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, with aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 3.4–4.1 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 385.12) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing modes, with R-factors < 0.05 ensuring accuracy .

Q. What strategies improve solubility and formulation for in vitro assays?

  • Methodological Answer :
  • Solvent selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s low aqueous solubility (<0.1 mg/mL). For biological assays, dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Molarity calculations : Use mass-molarity calculators (e.g., PubChem tools) to adjust concentrations for dose-response studies .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets like kinase enzymes .
  • Molecular docking : Simulate binding to receptors (e.g., NF-κB) using software like AutoDock Vina, focusing on morpholine’s hydrogen-bonding capacity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency for NF-κB inhibition .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

Q. How are reaction pathways optimized using integrated computational-experimental frameworks?

  • Methodological Answer :
  • ICReDD’s feedback loop : Combine quantum mechanics (QM) reaction path searches with robotic high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) and reduce trial-and-error .
  • Kinetic profiling : Monitor intermediates via in situ FTIR to adjust temperature and solvent in real-time .

Key Considerations for Researchers

  • Data validation : Cross-reference PubChem, NIST, and crystallography databases for reproducibility .
  • Ethical compliance : Use only for in vitro studies; no in vivo applications without regulatory approval .

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